molecular formula C2HBr3F2 B3356626 1,2,2-Tribromo-1,1-difluoroethane CAS No. 677-34-9

1,2,2-Tribromo-1,1-difluoroethane

Cat. No. B3356626
CAS RN: 677-34-9
M. Wt: 302.74 g/mol
InChI Key: OFEFMZPLMYYHBJ-UHFFFAOYSA-N
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Description

1,2,2-Tribromo-1,1-difluoroethane is a compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.74 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The InChI string representation of the molecule is InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.74 g/mol . Other physical and chemical properties such as its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for this compound in the search results .

Scientific Research Applications

Synthesis of Derivatives

1,2,2-Tribromo-1,1-difluoroethane serves as a precursor for synthesizing various derivatives. An example includes the production of 1-chloro-2,2-difluoroethylene via reductive dechlorination. This method utilizes zero-valent zinc and solvents like methanol and ethanol, offering an industrial-scale production method from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Nuclear Magnetic Resonance Spectroscopy Studies

The compound has been studied using nuclear magnetic resonance (NMR) spectroscopy to understand conformational equilibria and rates of interconversion of halogenated ethanes. This research provides insights into the ground-state energies and barriers to interconversion of these compounds (Weigert, Winstead, Garrels, & Roberts, 1970).

Electrosynthesis

This compound is involved in the electrosynthesis of various compounds. For instance, trifluoroethene and difluoroethene can be produced through the electroreduction of 1,1,2-trichloro-1,2,2-trifluoroethane (Cabot, Centelles, Segarra, & Casado, 1997).

Phase Separation

and Chemical ManufacturingThe compound plays a crucial role in phase separation processes in chemical manufacturing. It's used in the production of materials like poly(vinylidene fluoride), and its phase behavior with other chemicals is vital for designing efficient separation processes (Kang & Lee, 1995).

Molecular Structure Analysis

This compound is also significant in studying the molecular structures of related compounds. For example, electron diffraction studies have been conducted to determine the molecular structure of related halogenated ethanes, providing valuable insights into their chemical properties and behavior (Schaick, Geise, Mijlhoff, & Renes, 1973).

Understanding Conformational Behavior

Research has also focused on understanding the conformational behavior of this compound and similar compounds. This includes studies on the gauche effect and its origins in hyperconjugation, crucial for understanding the molecular dynamics and reactivity of these substances (Freitas, Bühl, & O'Hagan, 2012).

Catalytic Reactions

The compound is used in studying catalytic reactions involving chlorofluorocarbons. It helps understand the mechanisms and selectivity of these reactions, crucial for developing environmentally friendly chemical processes (Blanchard, Wendlinger, & Canesson, 1990).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1,2,2-Tribromo-1,1-difluoroethane . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,2,2-tribromo-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEFMZPLMYYHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609863
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677-34-9
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Tribromo-1,1-difluoroethane

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